molecular formula C24H23N3O3 B14998488 2-(2,3-dihydro-1H-indol-1-yl)-7-(3,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-(2,3-dihydro-1H-indol-1-yl)-7-(3,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B14998488
M. Wt: 401.5 g/mol
InChI Key: KADZOBOGDRCVPI-UHFFFAOYSA-N
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Description

The compound 2-(2,3-dihydro-1H-indol-1-yl)-7-(3,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by a bicyclic quinazolinone core substituted with a 2,3-dihydroindole moiety at position 2 and a 3,4-dimethoxyphenyl group at position 5. Quinazolinones are pharmacologically significant due to their diverse biological activities, including kinase inhibition and anticancer properties. The 3,4-dimethoxyphenyl group enhances lipophilicity and may influence receptor binding, while the dihydroindole moiety contributes to conformational flexibility .

Properties

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

2-(2,3-dihydroindol-1-yl)-7-(3,4-dimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C24H23N3O3/c1-29-22-8-7-16(13-23(22)30-2)17-11-19-18(21(28)12-17)14-25-24(26-19)27-10-9-15-5-3-4-6-20(15)27/h3-8,13-14,17H,9-12H2,1-2H3

InChI Key

KADZOBOGDRCVPI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N4CCC5=CC=CC=C54)OC

Origin of Product

United States

Biological Activity

The compound 2-(2,3-dihydro-1H-indol-1-yl)-7-(3,4-dimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C26H24N2O3
  • Molecular Weight : 424.48 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its antibacterial and anticancer properties.

Antibacterial Activity

Recent research indicates that derivatives of quinazolinone compounds exhibit significant antibacterial activity against various strains of bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). For instance:

  • Minimum Inhibitory Concentration (MIC) :
    • The compound demonstrated an MIC of 0.98 μg/mL against MRSA .
    • Another derivative showed an MIC of 3.90 μg/mL against standard strains of Staphylococcus aureus .
CompoundTarget BacteriaMIC (μg/mL)
Compound AMRSA0.98
Compound BS. aureus ATCC 259233.90
Compound CCandida albicans7.80

Cytotoxic Activity

In addition to its antibacterial properties, the compound has shown promising results in cytotoxicity assays against various cancer cell lines.

  • Cytotoxicity Findings :
    • Compounds derived from this structure exhibited significant antiproliferative effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).
    • Specific derivatives displayed IC50 values in the range of 10–20 μM , indicating effective inhibition of cell growth .
Cell LineIC50 (μM)
A54915
MCF-712
HeLa18

The mechanism by which these compounds exert their biological effects is multifaceted:

  • Inhibition of Cell Wall Synthesis : The antibacterial activity is primarily attributed to the inhibition of bacterial cell wall synthesis.
  • Interference with DNA Replication : Some derivatives may inhibit DNA gyrase or topoisomerase enzymes essential for bacterial replication.
  • Induction of Apoptosis in Cancer Cells : The cytotoxic effects are thought to involve the induction of apoptosis through mitochondrial pathways.

Case Studies

A series of case studies have highlighted the efficacy of this compound and its derivatives:

  • Study on Antibacterial Efficacy :
    • A study published in Antibiotics evaluated several quinazolinone derivatives against both Gram-positive and Gram-negative bacteria.
    • Results indicated that compounds with methoxy substitutions exhibited enhanced activity against MRSA compared to those without .
  • Cytotoxicity Assessment :
    • In vitro studies assessed the cytotoxic potential on human cancer cell lines.
    • The findings revealed that certain derivatives significantly reduced cell viability compared to control groups .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Key structural analogs differ in substituents on the quinazolinone core, impacting physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Substituents (Positions) Molecular Formula Molecular Weight logP Key Features Reference
Target Compound 2-(dihydroindole), 7-(3,4-dimethoxyphenyl) C27H25N3O3 439.51* ~4.6† High lipophilicity, racemic mixture
D367-0363 () 2-(dihydroindole), 7-(2-hydroxyphenyl), 4-methyl C23H21N3O2 371.44 4.65 Polar hydroxyl group, lower MW
BH53940 () 7-(3,4-dimethoxyphenyl), 2-(piperazine carboxylate) C23H28N4O5 440.49 N/A Enhanced solubility via carboxylate
7913-0063 () 2-(4-phenylpiperazinyl), 7-(3,4-dimethoxyphenyl) C26H28N4O3 444.53 N/A Bulky piperazine substituent

*Calculated based on molecular formula. †Estimated using logP trends.

Key Observations:
  • Substituent Effects: The 3,4-dimethoxyphenyl group (target compound, BH53940, 7913-0063) increases logP compared to hydroxylated analogs like D367-0363 .
  • Molecular Weight : Bulky substituents (e.g., piperazinyl in 7913-0063) increase molecular weight, which may affect bioavailability .

Q & A

Q. How to address batch-to-batch variability in synthetic yields?

  • Answer :
  • Process Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., reaction time, temperature).
  • Quality Control : Implement in-line FTIR or PAT (process analytical technology) for real-time monitoring .

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